4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
Description
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS: 58457-56-0) is a substituted butyric acid derivative with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol . Structurally, it features a ketone group at the 4-position of the butyric acid backbone and a 4-trifluoromethylphenyl substituent. This trifluoromethyl (-CF₃) group significantly enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
The compound’s synthesis typically involves Friedel-Crafts acylation or coupling reactions to introduce the aryl group, followed by oxidation to form the ketone moiety. Its applications span drug discovery, particularly in targeting enzymes or receptors influenced by aromatic and fluorinated groups .
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRBFQQDDYMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598229 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-56-0 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyric acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(4-trifluoromethylphenyl)butanoic acid.
Reduction: Formation of 4-hydroxy-4-(4-trifluoromethylphenyl)butyric acid.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical differences between 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid and related compounds:
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl (-CF₃) Group: The -CF₃ group in this compound confers ~20% higher lipophilicity (logP) compared to non-fluorinated analogues like 4-Oxo-4-phenylbutyric acid. This enhances blood-brain barrier penetration and target binding in hydrophobic pockets .
- Halogenation: Chlorine or fluorine substituents (e.g., in 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid) increase electronegativity, improving interactions with polar residues in enzymes .
- Aromatic Extensions : Biphenyl groups (e.g., Fenbufen) improve binding to aromatic-rich targets but reduce solubility .
Biological Activity
4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, also known as 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound possesses a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties. The molecular formula is , and it exhibits both lipophilic and hydrophilic characteristics due to the presence of the butanoic acid moiety.
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating interactions with biological systems. Studies have indicated that this compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes.
Anti-inflammatory Activity
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, in vitro studies indicated moderate inhibition of COX-2 and LOX enzymes, which are involved in the inflammatory response. The presence of electron-withdrawing groups like trifluoromethyl enhances the inhibitory effects on these enzymes, suggesting a structure-activity relationship that can be exploited for therapeutic design .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies demonstrated that it exhibited moderate cytotoxicity against breast cancer MCF-7 cells and Hek293-T cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be within the range indicative of potential anticancer activity .
Table: Summary of Biological Activities
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | Moderate | |
| LOX Inhibition | LOX-5, LOX-15 | Moderate | |
| Cytotoxicity | MCF-7 Cancer Cells | ~19.2 μM | |
| Cytotoxicity | Hek293-T Cells | ~13.2 μM |
Potential Therapeutic Applications
Given its anti-inflammatory and cytotoxic properties, this compound holds promise for therapeutic applications in treating inflammatory diseases and certain types of cancer. Its ability to modulate enzyme activity involved in inflammation positions it as a candidate for drug development targeting conditions such as arthritis or cancer-related inflammation.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 4 undergoes oxidation under specific conditions. In studies of structurally similar 4-oxo acids, oxidation by Tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid follows a first-order dependence on [H⁺], with a proposed mechanism involving enolization and subsequent protonation . For 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, the electron-withdrawing trifluoromethyl group likely accelerates enolization by stabilizing the enolate intermediate, enhancing oxidation rates compared to non-fluorinated analogs .
Key Data:
| Reaction Component | Observation/Value | Source |
|---|---|---|
| Oxidizing Agent | TriPAFC in H⁺-rich medium | |
| Stoichiometry | 1:1 (oxidant:substrate) | |
| Rate Enhancement | Higher in low-dielectric solvents (e.g., acetic acid) |
Reduction Reactions
Example Reaction:
Key Data:
| Parameter | Value/Condition | Source |
|---|---|---|
| Reducing Agent | NaBH₄ (selective for ketone) | |
| Side Reaction | LiAlH₄ reduces carboxylic acid to alcohol |
Esterification and Amidation
The carboxylic acid undergoes typical nucleophilic acyl substitution:
Esterification:
Reaction with ethanol under acidic conditions yields the ethyl ester:
Amidation:
Conversion to amides via activation (e.g., thionyl chloride):Industrial Applications:
Substitution at Alpha Position
The α-hydrogens adjacent to the ketone and carboxylic acid are acidic and can form enolates. These intermediates participate in alkylation or aldol reactions, though the trifluoromethyl group reduces reactivity by stabilizing the enolate .
Example:
Decarboxylation
Under thermal or basic conditions, the carboxylic acid undergoes decarboxylation, forming 4-(4-trifluoromethylphenyl)butan-2-one:
Comparative Reactivity
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:
| Property | 4-Oxo-4-(4-CF₃-phenyl)butyric acid | 4-Oxo-4-phenylbutyric acid |
|---|---|---|
| Enolization Rate | Enhanced (CF₃ stabilizes enolate) | Moderate |
| Acidity of α-H | Higher (pKa reduced) | Lower |
| Oxidation Susceptibility | Increased | Standard |
Thermodynamic and Kinetic Parameters
Studies on analogous 4-oxo acids reveal:
- Activation Energy (EaE_aEa) : 45–60 kJ/mol for oxidation .
- ΔH‡ : 15–25 kJ/mol (solvent-dependent) .
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-oxo-4-(4-trifluoromethylphenyl)butyric acid, and how can purity be validated?
- Synthesis : A plausible route involves Friedel-Crafts acylation using succinic anhydride and a trifluoromethyl-substituted aromatic compound, followed by hydrolysis of intermediate esters (e.g., ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate) to yield the carboxylic acid .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is recommended. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. What safety protocols are critical when handling this compound?
- Hazards : Analogous compounds (e.g., 4-oxo-4-(p-tolyl)butyric acid adducts) are classified under EU regulations as eye irritants (R41) and skin sensitizers (R43). Use PPE (gloves, goggles), work in a fume hood, and ensure emergency eyewash access .
- Storage : Store in a cool, dry environment away from oxidizers and bases. Monitor for decomposition via periodic FT-IR analysis .
Q. How can spectroscopic techniques characterize this compound?
- NMR : H and C NMR can confirm the ketone (δ ~200 ppm for carbonyl carbon) and carboxylic acid (δ ~170 ppm) groups. The trifluoromethyl group will show a distinct F NMR signal .
- IR : Expect strong absorption bands for carbonyl (1700–1750 cm) and carboxylic acid O-H (2500–3000 cm) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The trifluoromethyl group enhances electrophilicity of the ketone carbonyl, accelerating reactions with nucleophiles (e.g., Grignard reagents). Compare kinetics with non-fluorinated analogs (e.g., 4-oxo-4-phenylbutyric acid) using density functional theory (DFT) calculations and experimental rate studies .
- Data Analysis : Monitor reaction progress via in-situ IR or HPLC. Contrast with substituents like methoxy (electron-donating) to assess electronic effects .
Q. What strategies mitigate instability of the carboxylic acid group during storage or reaction conditions?
- Stabilization : Use inert atmospheres (N/Ar) to prevent oxidation. Convert to stable salts (e.g., sodium or ammonium) for long-term storage. For reactions, employ protecting groups (e.g., tert-butyl esters) that can be cleaved under mild conditions .
- Degradation Analysis : Accelerated stability studies under varying pH/temperature can identify decomposition pathways. LC-MS is ideal for detecting breakdown products .
Q. How does this compound interact with biological targets, and what are key considerations for in vitro assays?
- Biological Activity : Derivatives of similar 4-oxo-butyric acids exhibit antimicrobial and anticancer properties. Screen against enzyme targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Assay Design : Account for potential cytotoxicity of the trifluoromethyl group by including viability controls (e.g., MTT assay). Use dimethyl sulfoxide (DMSO) as a solvent, ensuring concentrations ≤0.1% to avoid solvent interference .
Data Contradictions and Resolution
- Melting Point Variability : Reported melting points for analogous compounds (e.g., 71–73°C for ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate) may vary due to polymorphism or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior .
- Safety Classification Discrepancies : While EU regulations classify some derivatives as R41 (eye damage), conflicting data may arise from adduct formation (e.g., with 4-ethylmorpholine). Always consult region-specific safety guidelines and conduct in-house hazard assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
